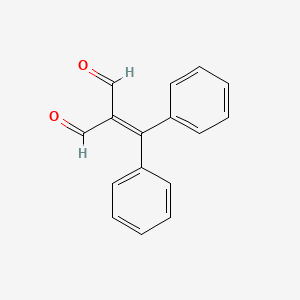
Propanedial, (diphenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedial, (diphenylmethylene)-, also known as diphenylmethane, is an organic compound with the formula (C6H5)2CH2. It consists of a methane molecule where two hydrogen atoms are replaced by two phenyl groups. This compound is a common skeleton in organic chemistry and is known for its applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenylmethane can be synthesized through several methods:
Friedel-Crafts Alkylation: This method involves the reaction of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride.
Reduction of Benzophenone: Diphenylmethane can also be prepared by reducing benzophenone using hydriodic acid and phosphorus, sodium and alcohol, or fusion with zinc chloride and sodium chloride.
Condensation Reactions: Benzene and benzyl alcohol can furnish diphenylmethane when treated with boron fluoride, hydrogen fluoride, or beryllium chloride.
Industrial Production Methods
Industrial production of diphenylmethane typically involves the Friedel-Crafts alkylation method due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenylmethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to benzophenone using oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitrating agents, halogenating agents.
Major Products
Oxidation: Benzophenone.
Reduction: Diphenylmethanol.
Substitution: Nitro-diphenylmethane, halogenated diphenylmethane.
Applications De Recherche Scientifique
Diphenylmethane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diphenylmethane and its derivatives involves interactions with various molecular targets. For instance, some derivatives can inhibit enzymes or interact with cellular receptors, leading to biological effects. The exact pathways depend on the specific derivative and its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: An oxidized form of diphenylmethane.
Diphenylmethanol: A reduced form of diphenylmethane.
Nitro-diphenylmethane: A nitrated derivative.
Uniqueness
Diphenylmethane is unique due to its structural simplicity and versatility in undergoing various chemical reactions. Its derivatives have diverse applications, making it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
84457-00-1 |
|---|---|
Formule moléculaire |
C16H12O2 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
2-benzhydrylidenepropanedial |
InChI |
InChI=1S/C16H12O2/c17-11-15(12-18)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
AWVMZANAISODTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C=O)C=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


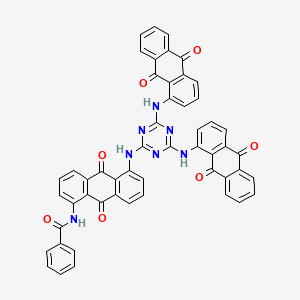

![4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14405080.png)
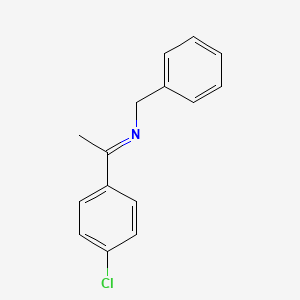
![9-[(Propan-2-yl)sulfanyl]anthracene](/img/structure/B14405098.png)
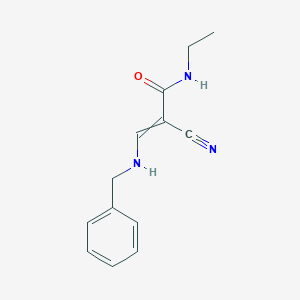
methanone](/img/structure/B14405117.png)
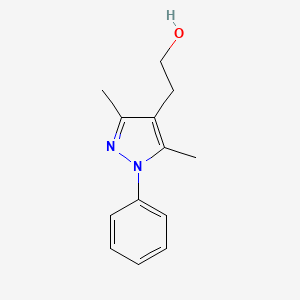
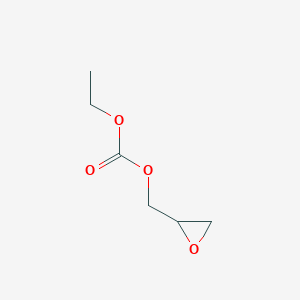
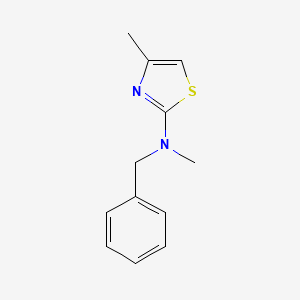
![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)

![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)
![1,8-Diazabicyclo[6.4.3]pentadecane](/img/structure/B14405158.png)
